1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one
Description
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c1-2-3-4-12(18)17-6-5-11(9-17)19-13-15-7-10(14)8-16-13/h2,7-8,11H,1,3-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMBNUBFDQQAEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one involves several steps. One common synthetic route includes the reaction of 5-bromopyrimidine with pyrrolidine derivatives under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one can be compared with other similar compounds such as:
- 1-(5-Bromopyrazin-2-yl)pyrrolidin-2-one
- 3-Bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate
The uniqueness of this compound lies in its specific combination of pyrrolidine and pyrimidine moieties, which may confer distinct biological activities and synthetic utility.
Biological Activity
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural combination of a pyrrolidine ring and a brominated pyrimidine moiety, which may contribute to its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 326.19 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can be utilized for synthesizing derivatives with enhanced biological activity.
Biological Activities
Preliminary studies indicate that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. The presence of the bromine atom in the pyrimidine ring is believed to enhance this activity.
- Anticancer Properties : Research suggests potential applications in oncology, with compounds sharing structural features demonstrating cytotoxic effects on cancer cell lines.
Comparative Analysis of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Oxazolidinone core | Antibacterial |
| Compound B | Pyrimidine derivative | Antitumor |
| Compound C | Dimethyl oxazole | CNS effects |
The unique structural combination of this compound may confer distinct pharmacological properties not observed in other similar compounds.
The mechanism of action for this compound involves interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, leading to desired biological effects. Detailed studies are required to elucidate these mechanisms further.
Case Studies and Research Findings
Recent investigations into the biological activity of similar compounds have yielded promising results:
- Antimicrobial Studies : Research conducted on pyrrolidine derivatives indicates significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been linked to increased potency.
- Cytotoxicity Assays : In vitro studies on cancer cell lines have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects, suggesting potential as anticancer agents.
Q & A
Q. Table 1: Comparison of Reaction Conditions from Literature
| Step | Solvent | Catalyst | Temperature | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Bromopyrimidine coupling | DMF | K₂CO₃ | 80°C | 72 | 95 | |
| Pyrrolidine cyclization | Acetonitrile | ZnCl₂ | Reflux | 68 | 97 | |
| Final purification | HPLC (MeCN/H₂O) | - | Ambient | - | 99 |
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, bromopyrimidine carbons at δ 160–165 ppm) .
- X-ray Crystallography : Resolves 3D conformation, critical for studying interaction with biological targets .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₁₄BrN₃O₂: 340.0245) .
- HPLC-UV/ELSD : Quantifies purity; retention time consistency across batches ensures reproducibility .
Q. Table 2: Analytical Parameters
| Technique | Key Parameters | Application | Reference |
|---|---|---|---|
| ¹H NMR | 500 MHz, CDCl₃, δ 2.5–3.5 ppm (pyrrolidine) | Structural confirmation | |
| X-ray Crystallography | Resolution: 0.85 Å, R-factor: 0.05 | 3D conformation analysis | |
| HRMS | ESI+, m/z 340.0245 (±0.001) | Molecular formula validation |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Reproducibility protocols : Standardize cell lines (e.g., HepG2 vs. HEK293), assay buffers, and incubation times .
- Dose-response validation : Perform IC₅₀/EC₅₀ curves across multiple replicates to confirm activity thresholds .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives) that may interfere with bioassays .
Advanced: What experimental designs are recommended to study the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC, focusing on hydrolysis of the enone or bromopyrimidine moieties .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) .
- Light sensitivity : Conduct accelerated stability studies under UV/visible light to assess photodegradation pathways .
Q. Table 3: Stability Study Parameters
| Condition | Method | Key Metrics | Reference |
|---|---|---|---|
| pH 7.4, 37°C, 72 hrs | HPLC (Degradation %) | <5% degradation acceptable | |
| 150°C, N₂ atmosphere | TGA | Onset decomposition temperature |
Advanced: How can reaction mechanisms for oxidation/reduction pathways of this compound be elucidated?
Methodological Answer:
- Oxidation studies : Treat with KMnO₄/CrO₃ in acidic conditions. Monitor via FT-IR for carbonyl group formation (C=O stretch at 1700 cm⁻¹) .
- Reduction studies : Use NaBH₄/LiAlH₄ to reduce the enone group. Analyze products via ¹H NMR for disappearance of α,β-unsaturated proton signals .
- Kinetic isotope effects (KIE) : Replace H₂O with D₂O to identify rate-determining steps in hydrolysis pathways .
Advanced: What strategies are effective for designing in vitro studies to evaluate target binding affinity?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize recombinant enzymes (e.g., kinases) to measure real-time binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding spontaneity .
- Molecular Docking : Use AutoDock Vina to predict binding poses, validated by mutagenesis studies (e.g., key residues in the active site) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
